molecular formula C10H12FNO3 B1390480 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid CAS No. 1256482-65-1

2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid

Cat. No. B1390480
CAS RN: 1256482-65-1
M. Wt: 213.21 g/mol
InChI Key: DZDIMQMNUOMEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid” is a compound that belongs to the class of amino acids . It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The side chain in this case is a 3-fluoro-2-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C10H12FNO3 . It consists of an amino group (NH2), a carboxyl group (COOH), and a 3-fluoro-2-methoxyphenyl group attached to the alpha carbon .

Scientific Research Applications

2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as amino acids, peptides, and other biologically active molecules. It is also used in the synthesis of pharmaceuticals, as well as in the development of new drug delivery systems. This compound has also been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics.

Mechanism of Action

2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is an intermediate in the synthesis of organic compounds, and its mechanism of action is related to its ability to act as a nucleophile. The -F group of this compound is a good leaving group, and when this group is attacked by a nucleophile, it is displaced and a new bond is formed. This reaction is known as a substitution reaction, and it is the basis for the synthesis of many organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of certain enzymes, such as proteases and phosphatases. It has also been shown to be an inhibitor of certain ion channels, and it has been suggested that it may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in a relatively short amount of time. It is also relatively stable in aqueous solutions, and is relatively non-toxic. However, this compound is also relatively insoluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid. It could be used in the development of new pharmaceuticals, as well as in the development of new drug delivery systems. It could also be used in the study of enzyme kinetics, as well as in the development of new enzyme inhibitors. Additionally, this compound could be used in the development of new treatments for certain diseases, such as cancer. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-6(3-2-4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDIMQMNUOMEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298114
Record name Phenylalanine, 3-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256482-65-1
Record name Phenylalanine, 3-fluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256482-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 3-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid
Reactant of Route 3
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid
Reactant of Route 4
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid
Reactant of Route 5
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid
Reactant of Route 6
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.